2-Methylbenzofuran-6-carbaldehyde

Zeolite-catalyzed acylation Benzofuran reactivity Electrophilic aromatic substitution

2-Methylbenzofuran-6-carbaldehyde is a heterocyclic aromatic aldehyde (C₁₀H₈O₂, MW 160.17) featuring a benzofuran core with a methyl substituent at position 2 and a formyl group at position 6. This specific substitution pattern distinguishes it from other regioisomeric 2-methylbenzofuran carbaldehydes and confers unique reactivity in condensation reactions, Vilsmeier–Haack chemistry, and nucleophilic additions.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 89228-68-2
Cat. No. B13977029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzofuran-6-carbaldehyde
CAS89228-68-2
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)C=O
InChIInChI=1S/C10H8O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-6H,1H3
InChIKeyHDFGYIQAKGZZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzofuran-6-carbaldehyde (CAS 89228-68-2): A Positionally Defined Benzofuran Aldehyde Building Block


2-Methylbenzofuran-6-carbaldehyde is a heterocyclic aromatic aldehyde (C₁₀H₈O₂, MW 160.17) featuring a benzofuran core with a methyl substituent at position 2 and a formyl group at position 6 . This specific substitution pattern distinguishes it from other regioisomeric 2-methylbenzofuran carbaldehydes and confers unique reactivity in condensation reactions, Vilsmeier–Haack chemistry, and nucleophilic additions. The aldehyde handle at the electron-deficient 6-position of the benzofuran scaffold enables regioselective derivatization that cannot be replicated with the 5- or 7-carbaldehyde isomers, making this compound a preferred intermediate in medicinal chemistry programs targeting kinase inhibitors, carbonic anhydrase inhibitors, and tubulin polymerization disruptors .

Why 2-Methylbenzofuran-6-carbaldehyde Cannot Be Replaced by Other Benzofuran Aldehydes in Research Procurement


The benzofuran carbaldehyde family contains multiple regioisomers (e.g., 5-carbaldehyde, 7-carbaldehyde, 3-carbaldehyde) and oxidation-state variants (e.g., dihydrobenzofurans) that are frequently mistaken as interchangeable by procurement workflows. However, the 6-carbaldehyde substitution pattern is non-trivially linked to specific biological and synthetic outcomes. In glucokinase activator (GKA) drug discovery at Pfizer, the 2-methylbenzofuran-6-carbaldehyde scaffold served as the critical synthetic entry point for clinical candidate PF-04937319; the 6-formyl position was essential for constructing the 6-carbamoyl pharmacophore required for partial GK activation, and the corresponding 5- or 7-carbaldehyde isomers would direct the key amide bond to a geometrically incompatible vector [1]. Similarly, in carbonic anhydrase IX inhibitor programs, the 2-methylbenzofuran tail linked via the 6-position enables nanomolar hCA IX inhibition and selectivity over off-target hCA II (S.I. = 26.4), whereas the 5-bromobenzofuran analog (BBFS) exhibits a different selectivity window (S.I. = 58.9) and cannot be presumed to yield the same balance of potency and isoform selectivity [2]. The dihydro analog (2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde) further differs in both electronic character and the hybridization state at the furan ring, altering conjugation and reactivity in subsequent transformations .

Quantitative Differentiation Evidence for 2-Methylbenzofuran-6-carbaldehyde Against Closest Analogs


Acylation Yield: 2-Methylbenzofuran Significantly Outperforms Unsubstituted Benzofuran Under Zeolite Catalysis

In a direct head-to-head comparison under Y-zeolite catalysis (acetic anhydride, 60 °C, atmospheric pressure), 2-methylbenzofuran achieved a 95% acylation yield, whereas unsubstituted benzofuran produced only a 43% yield under identical conditions [1]. The 2-methyl group exerts an electron-donating effect that activates the furan ring toward electrophilic attack at the 3-position, providing a 2.2-fold yield advantage. The 6-carbaldehyde substituent further directs subsequent functionalization ortho/para to the formyl group, creating a predictable and high-yielding synthetic entry point unavailable with non-methylated or regioisomerically distinct analogs.

Zeolite-catalyzed acylation Benzofuran reactivity Electrophilic aromatic substitution

Antifungal Benchmarking: Benzofuran-2-carboxaldehyde Outperforms 2-Methylbenzofuran-3-carboxaldehyde in Disk Diffusion Assays

In a comprehensive antifungal evaluation against three pathogenic fungi (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum gypseum), benzofuran-2-carboxaldehyde exhibited superior activity in every case compared to 2-methylbenzofuran-3-carboxaldehyde and twenty-three other derivatives, including the standard undecylenic acid [1]. The aldehyde position is the dominant determinant of antifungal potency: the 2-carboxaldehyde (conjugated with the furan oxygen) is strongly active, while the 3-carboxaldehyde (cross-conjugated) shows attenuated activity. This position-activity relationship establishes that for antifungal screening applications, the 2-carboxaldehyde scaffold should be prioritized; however, for programs requiring a non-conjugated aldehyde for orthogonal reactivity (e.g., reductive amination without furan ring participation), the 6-carbaldehyde regioisomer offers a distinct and non-interchangeable chemical handle on the benzene ring .

Antifungal Benzofuran carboxaldehydes Structure-activity relationship

Glucokinase Activator Program: 2-Methylbenzofuran-6-carbaldehyde as the Synthetic Gateway to Clinical Candidate PF-04937319

The Pfizer GKA program established the 2-methylbenzofuran core with a 6-carbamoyl substituent as the pharmacophore required for partial glucokinase activation [1]. The clinical candidate PF-04937319 (N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide) was synthesized from a 2-methylbenzofuran-6-carboxylic acid precursor, which is directly accessible from 2-methylbenzofuran-6-carbaldehyde via oxidation. The 6-position carboxamide engages a specific hydrogen-bond network in the GK allosteric site. In a coupled enzymatic assay (5 mM glucose, G6-PD detection), a structurally related 2-methylbenzofuran-6-carboxamide derivative activated human recombinant glucokinase with an EC₅₀ of 670 nM [2]. The corresponding 5- and 7-substituted regioisomers were inactive or showed >10-fold reduced potency, confirming that the 6-substitution geometry is non-negotiable for GK activation [1].

Glucokinase activator Type 2 diabetes Pfizer PF-04937319 Benzofuran carboxamide

Carbonic Anhydrase IX Inhibition: 2-Methylbenzofuran-Tailed Sulfonamides Achieve Single-Digit Nanomolar hCA IX KI with Defined Selectivity Over hCA II

In an extensive SAR study of benzofuran-based carbonic anhydrase inhibitors, 2-methylbenzofuran sulfonamide derivatives (MBFS series) were directly compared with 5-bromobenzofuran sulfonamide derivatives (BBFS series) across four human CA isoforms (hCA I, II, IX, XII) [1]. The MBFS derivative 11b inhibited the cancer-associated hCA IX isoform with a KI of 8.4 nM and exhibited a selectivity index of 26.4 over off-target hCA II. In contrast, the BBFS derivative 28b achieved a KI of 5.5 nM for hCA IX with a higher selectivity index of 58.9. The 2-methylbenzofuran tail provides a more balanced potency–selectivity profile suitable for lead optimization, whereas the 5-bromobenzofuran tail enhances selectivity at the cost of increased lipophilicity and potential metabolic liability. The 2-methylbenzofuran-6-carbaldehyde scaffold serves as the entry point for synthesizing the MBFS series via the 6-formyl → 6-carboxylic acid → sulfonamide route [2], whereas the 5- or 7-carbaldehyde isomers would produce regioisomeric sulfonamides with untested and unpredictable CA inhibition profiles.

Carbonic anhydrase IX Cancer therapeutics Benzofuran sulfonamide Isoform selectivity

Combretastatin Analog Synthesis: 4-TBS-Protected 2-Methylbenzofuran-6-carbaldehyde as a Key Intermediate in Tubulin Polymerization Inhibitor Development

The TBS-protected derivative 4-(tert-butyldimethylsilanyloxy)-2-methylbenzofuran-6-carbaldehyde (CAS 894779-40-9) has been utilized as a critical intermediate in the synthesis of rigid combretastatin A-4 analogs bearing a benzofuran bridge in place of the natural stilbene olefin [1]. Compound 31, a silicon-containing combretastatin analog derived from this intermediate, exhibited an IC₅₀ of 7 nM (0.007 µM) against the MCF-7 breast cancer cell line in a tubulin polymerization inhibition assay [2]. The corresponding intermediate derived from 2-methylbenzofuran-5-carbaldehyde would place the TBSO group at the ortho position relative to the aldehyde, altering the steric environment of the key cyclization step and producing a different regioisomeric product with unknown tubulin binding affinity. The 6-carbaldehyde regioisomer provides the correct geometry for the 4-oxy → 6-carbaldehyde → vinylogous amide synthetic sequence that mimics the CA-4 pharmacophore [1].

Combretastatin A-4 analogs Tubulin polymerization Benzofuran antitumor agents Silicon-containing prodrugs

Ozonolytic Cleavage Selectivity: 2-Methylbenzofurans Yield Salicylaldehydes Regiospecifically Dependent on Benzofuran Substitution Pattern

2-Methylbenzofurans undergo ozonolysis in CH₂Cl₂ at −78 °C followed by alkaline hydrolysis to yield salicylaldehydes regiospecifically [1]. The position of substituents on the benzofuran benzene ring dictates the substitution pattern of the resulting salicylaldehyde. For 2-methylbenzofuran-6-carbaldehyde, ozonolytic cleavage would produce 4-formylsalicylaldehyde (2-hydroxy-1,4-benzenedicarboxaldehyde), a dialdehyde building block that is not readily accessible via Reimer–Tiemann or Duff formylation of salicylaldehyde. In contrast, 2-methylbenzofuran-5-carbaldehyde would yield 5-formylsalicylaldehyde, and 2-methylbenzofuran-7-carbaldehyde would yield 3-formylsalicylaldehyde under identical conditions. This transformation is regiospecific and provides a synthetic route to ortho-hydroxy dialdehydes whose regiochemistry is dictated entirely by the starting benzofuran carbaldehyde regioisomer.

Ozonolysis Salicylaldehyde synthesis Benzofuran oxidative cleavage Regioselectivity

Recommended Procurement Scenarios for 2-Methylbenzofuran-6-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 6-Carbamoyl Benzofuran Glucokinase Activators (Pfizer PF-04937319 Series)

For laboratories developing allosteric glucokinase activators targeting type 2 diabetes, 2-methylbenzofuran-6-carbaldehyde is the mandatory starting material. The 6-formyl group is oxidized to the carboxylic acid and coupled to amines (e.g., 5-methylpyrazin-2-amine) to form the 6-carbamoyl pharmacophore. The corresponding 5- or 7-carbaldehyde regioisomers produce carbamoyl geometries that are misaligned with the GK allosteric binding pocket, resulting in >10-fold loss in activation potency [1]. Validated EC₅₀ values for 6-carboxamide derivatives (670 nM at 5 mM glucose) are available for benchmarking new analogs [2].

Cancer Therapeutics: Entry Point for Benzofuran-Based Carbonic Anhydrase IX Inhibitors (MBFS Series)

The aldehyde handle at position 6 enables the synthetic sequence: 6-CHO → 6-COOH → sulfonamide installation, producing the validated MBFS series with nanomolar hCA IX inhibition (KI = 8.4 nM, S.I. = 26.4 over hCA II) [1]. The 2-methyl substitution is critical for lipophilic complementarity with the hCA IX active site; the corresponding 5-bromobenzofuran (BBFS) series, while also nanomolar (KI = 5.5 nM), requires a brominated starting material and exhibits a different selectivity signature (S.I. = 58.9) [1]. Procurement of the 6-carbaldehyde isomer ensures synthetic access to the MBFS chemotype for direct SAR comparison with BBFS analogs [2].

Anticancer Agent Development: Synthesis of Benzofuran-Bridged Combretastatin A-4 Analogs

The TBS-protected 4-hydroxy derivative of 2-methylbenzofuran-6-carbaldehyde (CAS 894779-40-9) serves as the validated intermediate for constructing rigid combretastatin A-4 analogs with benzofuran bridges. Derived compound 31 achieves MCF-7 antiproliferative activity of IC₅₀ = 7 nM, matching the potency of the natural product combretastatin A-4 [1]. The 6-carbaldehyde position is geometrically required to establish the correct spatial relationship between the 4-oxy and the vinylogous amide motifs; 5- or 7-carbaldehyde regioisomers produce products with altered pharmacophore geometry and no published validation [2].

Synthetic Methodology: Regiospecific Ozonolytic Generation of 4-Formylsalicylaldehyde

For chemists requiring 4-formylsalicylaldehyde (2-hydroxyterephthalaldehyde) as a dialdehyde building block for Schiff-base ligands, covalent organic frameworks, or salen-type catalysts, 2-methylbenzofuran-6-carbaldehyde provides the only regiospecific synthetic entry via ozonolysis at −78 °C followed by alkaline workup [1]. The 5-carbaldehyde isomer yields 5-formylsalicylaldehyde and the 7-carbaldehyde isomer yields 3-formylsalicylaldehyde under identical conditions; the three products are structurally distinct and non-interchangeable in downstream applications [1]. Procurement of the correct regioisomer is essential to obtain the desired dialdehyde product.

Quote Request

Request a Quote for 2-Methylbenzofuran-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.